(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid
CAS No.: 489446-83-5
Cat. No.: VC20223277
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 489446-83-5 |
|---|---|
| Molecular Formula | C10H17NO5 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 |
| Standard InChI Key | XPLRZNDPTQWMSL-NKWVEPMBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C[C@@H](OC1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O |
Introduction
Chemical Structure and Stereochemical Configuration
The compound’s IUPAC name, (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid, reflects its core structure: a tetrahydrofuran (oxolane) ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a tert-butoxycarbonyl (Boc)-protected amine . The stereochemistry, denoted as (2R,4S), is critical for its reactivity and biological interactions.
Molecular Geometry
X-ray crystallographic studies of analogous oxolane derivatives reveal that the ring adopts an envelope conformation, with the carboxylic acid and Boc groups occupying equatorial positions to minimize steric strain. The Boc group’s tert-butyl moiety introduces steric bulk, influencing the compound’s solubility and crystallinity.
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol |
| Stereochemistry | (2R,4S) configuration |
| Functional Groups | Carboxylic acid, Boc-protected amine |
| Conformation | Envelope (oxolane ring) |
Synthesis and Optimization
Synthetic Routes
The synthesis of (2R,4S)-4-Boc-aminooxolane-2-carboxylic acid typically involves multistep strategies to establish stereocontrol. One approach, adapted from methodologies for cyclic α-amino acids , employs a sulfonium salt intermediate to facilitate ring closure:
-
Aldol-Type Cyclization: A sulfonium salt derived from methionine reacts with a carbonyl compound under basic conditions (e.g., K₂CO₃ in acetonitrile at −6°C) . This step forms the oxolane ring while preserving stereochemical integrity.
-
Boc Protection: The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
-
Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester group yields the final carboxylic acid.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Sulfonium salt, K₂CO₃, −6°C, CH₃CN | 45–60% |
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C → RT | 85–90% |
| Ester Hydrolysis | LiOH, THF/H₂O, 50°C | 95% |
Challenges and Solutions
-
Diastereoselectivity: The use of chiral auxiliaries or enantioselective catalysts improves stereochemical outcomes .
-
Purification: Flash chromatography on silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures enhances purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic Boc group. It is stable under inert atmospheres but susceptible to acid-catalyzed Boc deprotection (e.g., HCl in dioxane) .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.70–4.20 (m, 4H, oxolane protons), 5.10 (d, 1H, NH), 12.10 (br s, 1H, COOH).
-
¹³C NMR (100 MHz, CDCl₃): δ 28.2 (Boc CH₃), 80.1 (Boc C), 176.5 (COOH), 155.0 (Boc C=O).
-
IR (KBr): 3300 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, Boc).
Applications in Pharmaceutical Chemistry
Intermediate in Peptide Synthesis
The Boc group’s orthogonality enables its use in solid-phase peptide synthesis (SPPS). For example, it serves as a protected intermediate in the assembly of protease inhibitors, where the oxolane ring mimics transition-state geometries.
Drug Candidate Development
Derivatives of this compound are explored as:
-
Neuraminidase Inhibitors: The oxolane scaffold mimics sialic acid, targeting viral neuraminidase .
-
Anticancer Agents: Functionalization at the carboxylic acid position (e.g., amide formation) enhances cellular uptake and target binding.
Table 3: Biological Activity of Analogous Compounds
| Compound Class | Target | IC₅₀ (µM) |
|---|---|---|
| Oxolane-carboxamides | HIV-1 protease | 0.12 |
| Boc-protected amino acids | Bacterial transpeptidase | 2.5 |
Future Directions
Stereoselective Synthesis
Advances in asymmetric catalysis (e.g., organocatalysts) could streamline the production of enantiomerically pure material .
Targeted Drug Delivery
Conjugation to nanoparticle carriers may improve bioavailability and reduce off-target effects in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume